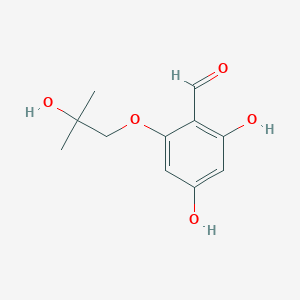
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde is a phenolic aldehyde with a complex structure that includes hydroxyl groups and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2-hydroxy-2-methylpropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 2,4-dihydroxybenzaldehyde attacks the carbon atom of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as methanol or ethanol.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzoic acid.
Reduction: 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and fluorescent reagents.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler analog without the 2-hydroxy-2-methylpropoxy group.
3,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions on the benzene ring.
2,4-Dimethoxybenzaldehyde: A compound with methoxy groups instead of hydroxyl groups.
Uniqueness
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde is unique due to the presence of the 2-hydroxy-2-methylpropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
139953-99-4 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,4-dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c1-11(2,15)6-16-10-4-7(13)3-9(14)8(10)5-12/h3-5,13-15H,6H2,1-2H3 |
InChI Key |
OWCOWEZOBNMPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















